molecular formula C17H19ClN4OS B11004460 2-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

2-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11004460
M. Wt: 362.9 g/mol
InChI Key: RPPXJXYMGLWATB-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and pantoprazole, which are used as proton pump inhibitors.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole, which have various biological activities.

Uniqueness

2-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is unique due to its combined structural features of benzimidazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19ClN4OS

Molecular Weight

362.9 g/mol

IUPAC Name

2-chloro-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H19ClN4OS/c1-10(2)15-14(21-17(18)24-15)16(23)19-9-8-13-20-11-6-4-5-7-12(11)22(13)3/h4-7,10H,8-9H2,1-3H3,(H,19,23)

InChI Key

RPPXJXYMGLWATB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)NCCC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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